Cytotoxic Selectivity in Triple-Negative Breast Cancer: C16 vs. C18 Analog
In a systematic chain-length study, 2-aminoethyl hexadecyl hydrogen phosphate (2-AE(C16)HF) was tested head-to-head against its C12 and C18 homologues for cytotoxicity in human MDA-MB-231 and murine 4T1 triple-negative breast cancer cell lines. Unlike the C18 analogue (2-AE(C18)HF), which exhibited specific cytotoxic effects against both tumour lines, the C16 compound showed no significant antitumour activity under the same assay conditions [1]. The short-chain parent 2-AEH2F induced G2/M cell-cycle arrest in MDA-MB-231 cells, whereas 2-AE(C16)HF produced no detectable cell-cycle perturbation [1]. This establishes a non-monotonic structure–activity relationship where biological activity peaks at C18, not C16.
| Evidence Dimension | Cytotoxic activity against triple-negative breast cancer cell lines |
|---|---|
| Target Compound Data | 2-AE(C16)HF: No significant cytotoxic activity; no cell-cycle alteration in MDA-MB-231 or 4T1 cells |
| Comparator Or Baseline | 2-AE(C18)HF: Specific cytotoxic effects in MDA-MB-231 and 4T1; 2-AEH2F: G2/M arrest in MDA-MB-231 and 4T1 |
| Quantified Difference | Qualitative: activity present in C18 and C0 (short-chain) but absent in C16; IC50% values were obtained but not yet publicly extracted from the thesis text |
| Conditions | MDA-MB-231 (human) and 4T1 (murine) triple-negative breast cancer cell lines; cytotoxicity by IC50% assay; cell cycle by flow cytometry; apoptosis markers by flow cytometry |
Why This Matters
Researchers seeking antitumour phospholipid analogues must select the C18 homologue, not the C16 compound, highlighting the non-interchangeability of alkyl chain lengths.
- [1] Hesse, H.H. (2023). Síntese e caracterização do 2-aminoetil dihidrogeno fosfato e análogos: avaliação do potencial antitumoral em células tumorais de mama triplo-negativo. Doctoral Thesis, Universidade de São Paulo. DOI: 10.11606/T.5.2023.tde-20092023-112705. View Source
